H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala-OH is a peptide composed of nine amino acids: tyrosine, leucine, glutamic acid, proline, glycine, proline, valine, threonine, and alanine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like EDT.
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptides are then purified using techniques like HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the SPPS process using the desired amino acid derivatives.
Major Products
The major products formed from these reactions include modified peptides with altered properties, such as increased stability or enhanced biological activity.
Scientific Research Applications
H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala-OH: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a substrate for enzyme assays and studies on protein-protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala-OH depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:
Receptor Binding: Peptides can act as agonists or antagonists, influencing cellular signaling pathways.
Enzyme Inhibition: Peptides can inhibit enzyme activity by binding to the active site or allosteric sites.
Comparison with Similar Compounds
H-Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala-OH: can be compared to other peptides with similar sequences or functions:
Semaglutide: A peptide used for treating type 2 diabetes, with a sequence that includes tyrosine and glutamic acid.
Tirzepatide: Another therapeutic peptide with a similar amino acid composition, used for managing diabetes and obesity.
These peptides share structural similarities but differ in their specific sequences and therapeutic applications, highlighting the uniqueness of This compound in its specific research and industrial contexts.
Properties
Molecular Formula |
C44H67N9O14 |
---|---|
Molecular Weight |
946.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-2-[[2-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H67N9O14/c1-22(2)19-30(49-37(59)28(45)20-26-11-13-27(55)14-12-26)38(60)48-29(15-16-34(57)58)43(65)53-18-8-9-31(53)39(61)46-21-33(56)52-17-7-10-32(52)40(62)50-35(23(3)4)41(63)51-36(25(6)54)42(64)47-24(5)44(66)67/h11-14,22-25,28-32,35-36,54-55H,7-10,15-21,45H2,1-6H3,(H,46,61)(H,47,64)(H,48,60)(H,49,59)(H,50,62)(H,51,63)(H,57,58)(H,66,67)/t24-,25+,28-,29-,30-,31-,32-,35-,36-/m0/s1 |
InChI Key |
BLEZYVGGTWZGPY-YDTVLPSFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.